5-Tert-butyl-5-methylimidazolidine-2,4-dione

Description

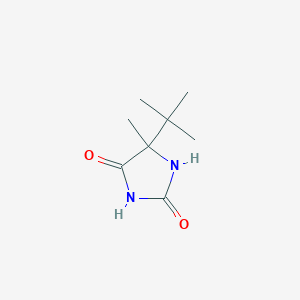

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-7(2,3)8(4)5(11)9-6(12)10-8/h1-4H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBFMGXJOMJBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401214662 | |

| Record name | 5-(1,1-Dimethylethyl)-5-methyl-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52532-02-2 | |

| Record name | 5-(1,1-Dimethylethyl)-5-methyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52532-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-5-methyl-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Tert Butyl 5 Methylimidazolidine 2,4 Dione

Established Synthetic Pathways to Imidazolidine-2,4-diones

The synthesis of the imidazolidine-2,4-dione core can be achieved through various established pathways, primarily involving cyclization reactions and subsequent modifications.

Cyclization reactions are the most direct methods for constructing the hydantoin (B18101) ring system.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a highly effective and widely used multicomponent reaction for preparing 5-substituted and 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub This one-pot synthesis typically involves heating a ketone or an aldehyde with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. alfa-chemistry.comorganic-chemistry.org The reaction works well for a variety of aliphatic and aromatic carbonyl compounds. mdpi.comencyclopedia.pub For the synthesis of 5-Tert-butyl-5-methylimidazolidine-2,4-dione, the starting ketone would be 3,3-dimethyl-2-butanone (pinacolone).

The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile. alfa-chemistry.com Subsequent nucleophilic addition of the aminonitrile to carbon dioxide (also from ammonium carbonate) and an intramolecular cyclization and rearrangement yields the final hydantoin product. alfa-chemistry.comwikipedia.org Most hydantoins produced via this method are crystalline, simplifying their isolation and purification. mdpi.com

| Starting Ketone | Reagents | Product (5,5-Disubstituted Hydantoin) | Reference |

| Acetone (B3395972) | KCN, (NH₄)₂CO₃, aq. EtOH | 5,5-Dimethylimidazolidine-2,4-dione | encyclopedia.pub |

| Cyclohexanone | KCN, (NH₄)₂CO₃, aq. EtOH | 1,3-Diazaspiro[4.5]decane-2,4-dione | mdpi.com |

| 3,3-Dimethyl-2-butanone | KCN, (NH₄)₂CO₃, aq. EtOH | 5-Tert-butyl-5-methylimidazolidine-2,4-dione | Inferred from mdpi.comalfa-chemistry.com |

| 4-Methoxybenzaldehyde | KCN, NH₄Cl | (±)C-(4-Methoxyphenyl)glycine (intermediate) | mdpi.comnih.gov |

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. ijsrst.comwikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgaston.ac.uk In the context of imidazolidine-2,4-diones, this reaction is not typically used for the primary synthesis of the 5,5-dialkyl substituted ring structure. Instead, it is a key method for synthesizing 5-arylidene derivatives by reacting a pre-formed hydantoin (which has an active methylene group at the C-5 position if not fully substituted) with an aromatic aldehyde. ijsrst.comresearchgate.net The product is an α,β-unsaturated compound, which is structurally distinct from 5-Tert-butyl-5-methylimidazolidine-2,4-dione. wikipedia.org

Once the imidazolidine-2,4-dione core is synthesized, it can undergo various transformations. Functional group interconversion (FGI) is the process of converting one functional group into another, which allows for the synthesis of a wide array of derivatives. ub.eduimperial.ac.uk

Scaffold modifications of the hydantoin ring are common for creating chemical diversity. These modifications can include:

N-Substitution: The nitrogen atoms at positions 1 and 3 can be alkylated or acylated to introduce different functional groups.

Thionation: The carbonyl groups at positions 2 and/or 4 can be converted to thiocarbonyls using reagents like Lawesson's reagent or phosphorus pentasulfide, yielding 2-thiohydantoins, 4-thiohydantoins, or 2,4-dithiohydantoins. researchgate.netwikipedia.org This bioisosteric replacement can significantly alter the molecule's properties. researchgate.net

Condensation Reactions: As mentioned, the C-5 position can be functionalized via Knoevenagel condensation with aldehydes if it is not already disubstituted. researchgate.net

These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing chemists to fine-tune the properties of the molecule. mdpi.comnih.gov

Targeted Synthesis and Derivatization of 5-Tert-butyl-5-methylimidazolidine-2,4-dione

The targeted synthesis of 5-Tert-butyl-5-methylimidazolidine-2,4-dione would most logically employ the Bucherer-Bergs reaction starting from 3,3-dimethyl-2-butanone, given the reaction's suitability for producing 5,5-disubstituted hydantoins from ketones. mdpi.comalfa-chemistry.com

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product. For the Bucherer-Bergs synthesis of 5-Tert-butyl-5-methylimidazolidine-2,4-dione, several factors can be adjusted.

| Parameter | Condition | Effect on Reaction | Reference |

| Temperature | 60-70 °C | Standard condition for good yields. | mdpi.comencyclopedia.pub |

| Lower temperatures | Can be used, as demonstrated by Bucherer's improvements. | wikipedia.org | |

| Solvent | Aqueous Ethanol (B145695) (50%) | Found to be a highly effective solvent, giving excellent yields with ketones. | wikipedia.org |

| Acetamide / DMF | Recommended for difficult or unreactive carbonyl compounds. | mdpi.com | |

| Energy Source | Conventional Heating | Standard method. | mdpi.comencyclopedia.pub |

| Ultrasonication | Can lead to lower temperatures, shorter reaction times, higher yields, and simpler work-up. | wikipedia.org | |

| Reagents | Ketone, KCN, (NH₄)₂CO₃ | Standard reactants. | alfa-chemistry.comorganic-chemistry.org |

| Cyanohydrin, (NH₄)₂CO₃ | Pre-formed cyanohydrins can also be used as the starting material. | wikipedia.org |

By systematically adjusting these parameters, such as employing ultrasonication in 50% aqueous ethanol, the synthesis can be made more efficient and potentially more environmentally friendly.

Regioselectivity refers to the control of which constitutional isomer is formed in a reaction. In the Bucherer-Bergs synthesis of 5-Tert-butyl-5-methylimidazolidine-2,4-dione from 3,3-dimethyl-2-butanone, the reaction inherently proceeds with high regioselectivity. The cyclization occurs at the carbonyl carbon of the ketone, leading to substitution only at the C-5 position of the imidazolidine-2,4-dione ring, resulting in a single desired product.

Stereoselectivity is the control over the formation of stereoisomers. The C-5 carbon atom of 5-Tert-butyl-5-methylimidazolidine-2,4-dione is bonded to four different groups (a tert-butyl group, a methyl group, the C-4 carbonyl, and the N-1 nitrogen). However, since two of the attachments are part of the same ring, it is a quaternary, achiral center. Consequently, the molecule does not have stereoisomers (enantiomers or diastereomers) related to this position. Therefore, stereoselective synthesis is not an applicable concept for the preparation of this specific compound.

Applying green chemistry principles to synthetic routes is of growing importance to reduce environmental impact. Several aspects of imidazolidine-2,4-dione synthesis can be viewed through this lens.

Atom Economy: Multicomponent reactions, such as the Bucherer-Bergs synthesis, are often considered green because they combine multiple starting materials into a final product in a single step, which can lead to higher atom economy and reduced waste. mdpi.comalfa-chemistry.com

Safer Solvents: The use of water or aqueous ethanol in the Bucherer-Bergs reaction is preferable to many hazardous organic solvents. encyclopedia.pub Research into performing related heterocyclic syntheses "on-water" further highlights this trend. rsc.org

Energy Efficiency: The use of alternative energy sources like ultrasonic irradiation can reduce reaction times and temperatures, thereby lowering energy consumption compared to conventional refluxing methods. wikipedia.org

Catalysis: While the traditional Bucherer-Bergs reaction does not use a catalyst in the typical sense, modern synthetic chemistry emphasizes the development of recyclable catalysts to minimize waste. rsc.org Exploring catalytic versions of this reaction could be a future avenue for green synthesis.

By incorporating these principles, the synthesis of 5-Tert-butyl-5-methylimidazolidine-2,4-dione and its derivatives can be performed more sustainably.

Reactivity and Mechanistic Aspects of the Imidazolidine-2,4-dione Ring System

The imidazolidine-2,4-dione ring is a robust heterocyclic scaffold that exhibits a diverse range of chemical reactivities. The presence of two carbonyl groups, two nitrogen atoms, and a fully substituted C-5 carbon atom in 5-Tert-butyl-5-methylimidazolidine-2,4-dione dictates its chemical behavior. The nitrogen protons are acidic, with the N-3 proton (pKa ≈ 8.5) being more acidic than the N-1 proton (pKa ≈ 9.0) due to the influence of the adjacent C-4 carbonyl group. This differential acidity allows for regioselective reactions. The carbonyl carbons (C-2 and C-4) are electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening. Conversely, the deprotonated nitrogen atoms are nucleophilic and can react with various electrophiles. The quaternary C-5 carbon, bearing bulky tert-butyl and methyl groups, is sterically hindered and generally unreactive towards substitution.

The formation and cleavage of the imidazolidine-2,4-dione ring are fundamental transformations in its chemistry.

Ring-Closing Reactions

The most prominent and efficient method for the synthesis of 5,5-disubstituted imidazolidine-2,4-diones is the Bucherer–Bergs reaction . researchgate.netresearchgate.net This one-pot, multicomponent reaction provides a direct route to the target structure from a ketone, cyanide source, and a carbonate source. For the synthesis of 5-Tert-butyl-5-methylimidazolidine-2,4-dione, the starting ketone would be 3,3-dimethyl-2-butanone (pinacolone).

The mechanism proceeds through several key steps:

Formation of a cyanohydrin from the reaction of the ketone with cyanide.

Reaction with ammonia (from ammonium carbonate) to form an α-aminonitrile.

Nucleophilic attack of the amino group onto carbon dioxide (from ammonium carbonate), forming a carbamic acid intermediate.

Intramolecular cyclization via attack of the carbamic acid on the nitrile, followed by tautomerization and hydrolysis of an imine intermediate, yields the final hydantoin product. openmedscience.com

Table 1: Typical Conditions for Bucherer-Bergs Ring-Closing Synthesis

| Parameter | Condition | Purpose | Reference |

| Reactants | Ketone (e.g., Pinacolone), Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃) | Formation of the 5,5-disubstituted hydantoin ring | researchgate.netopenmedscience.com |

| Solvent | Aqueous Ethanol (typically 50%) | Solubilizes reactants | researchgate.net |

| Temperature | 60–100 °C | Provides activation energy for the reaction | openmedscience.com |

| pH | ~8-9 (buffered by ammonium carbonate) | Maintains optimal conditions for cyanohydrin and aminonitrile formation | openmedscience.com |

| Workup | Acidification with HCl | Precipitates the final hydantoin product from the reaction mixture | openmedscience.com |

Ring-Opening Reactions

The imidazolidine-2,4-dione ring can be opened via hydrolysis, most commonly under alkaline conditions. acs.org This reaction is of significant importance as it provides a pathway to α,α-disubstituted amino acids. wikipedia.org The hydrolysis proceeds in a stepwise manner.

The mechanism involves:

Nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, typically the more reactive C-4 position.

This leads to the formation of a tetrahedral intermediate which subsequently undergoes ring cleavage.

The initial product is an α-ureido acid, also known as a hydantoic acid. researchgate.net

Under more forceful conditions (stronger base or higher temperature), the ureido acid can be further hydrolyzed to yield the corresponding α,α-disubstituted amino acid, ammonia, and carbon dioxide. acs.orgwikipedia.org

The kinetics of this hydrolysis have been studied, showing a first-order dependence on the hydroxide ion concentration in mildly alkaline media. nih.gov

Nucleophilic Transformations at C-2 and C-4

The C-2 and C-4 carbonyl carbons are electrophilic centers and are the primary sites for nucleophilic attack. As discussed in the ring-opening section, the most significant reaction is base-catalyzed hydrolysis. Other strong nucleophiles can also, in principle, attack these positions, potentially leading to ring-opened products or tetrahedral intermediates.

Electrophilic and Nucleophilic Transformations at C-5

In 5-Tert-butyl-5-methylimidazolidine-2,4-dione, the C-5 position is a quaternary carbon atom bonded to two other carbon atoms of the bulky alkyl groups. This position is sterically shielded and lacks a proton, rendering it inert to both electrophilic and nucleophilic substitution reactions that are common for hydantoins with a hydrogen at C-5. No transformations are expected at this position without degradation of the entire ring structure.

Electrophilic Transformations at N-1 and N-3

The nitrogen atoms of the imidazolidine-2,4-dione ring are key sites for electrophilic transformations, such as alkylation and acylation. nih.gov These reactions typically proceed via deprotonation of the N-H group with a base to form a nucleophilic hydantoin anion, which then attacks the electrophile.

Due to the greater acidity of the N-3 proton, reactions with one equivalent of base and an electrophile generally result in substitution at the N-3 position. aensiweb.netresearchgate.net Disubstitution at both N-1 and N-3 can be achieved by using stronger bases (like sodium hydride) and an excess of the electrophile. researchgate.net

Table 2: Representative Electrophilic Transformations at Nitrogen Positions

| Transformation | Reagents | Position(s) | Product Type | Reference |

| Alkylation | Alkyl Halide (e.g., Propargyl Bromide), Base (e.g., KOH, K₂CO₃) | N-3 (preferential), N-1 | N-Alkyl Hydantoin | aensiweb.netresearchgate.net |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., in Acetone) | N-3 (preferential), N-1 | N-Acyl Hydantoin | nih.gov |

| Mannich Reaction | Formaldehyde, Substituted Aniline | N-3 | N-Aminomethyl Hydantoin | researchgate.nettandfonline.com |

| Halogenation | N-Chlorosuccinimide (NCS) or similar | N-1, N-3 | N-Halo Hydantoin |

Thermal Stability

The imidazolidine-2,4-dione ring is generally considered to be thermally stable. Its synthesis via the Bucherer-Bergs reaction is often conducted at temperatures up to 100 °C, and various N-alkylation and acylation reactions are performed under reflux conditions, indicating the ring's integrity at these temperatures. openmedscience.comresearchgate.net

Thermogravimetric analysis (TGA) performed on the closely related 5,5-dimethylhydantoin (B190458) shows that the compound is stable up to high temperatures, with a single major weight loss corresponding to decomposition occurring between 246 °C and 274 °C. researchgate.net This suggests that 5-Tert-butyl-5-methylimidazolidine-2,4-dione would also possess high thermal stability.

Photochemical Stability

The hydantoin ring demonstrates considerable photochemical stability. Historically, the first synthesis of 5,5-dimethylhydantoin was observed when a mixture of acetone and hydrocyanic acid was exposed to sunlight for several months, implying that the product, once formed, was stable under these conditions. researchgate.net More recently, the detection of hydantoin in extraterrestrial ice analogues after UV irradiation suggests its stability and potential role in prebiotic chemistry. openmedscience.com There is also evidence of specific photoinduced conversions, such as the transformation of methylphenobarbital to mephenytoin, which involves rearrangements within the hydantoin structure rather than decomposition.

Sophisticated Spectroscopic and Structural Characterization of 5 Tert Butyl 5 Methylimidazolidine 2,4 Dione

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula. For 5-Tert-butyl-5-methylimidazolidine-2,4-dione (C₈H₁₄N₂O₂), the expected exact mass can be calculated and compared against the experimental value, providing definitive confirmation of its molecular formula. For instance, the HRMS analysis of a similar hydantoin (B18101) derivative confirmed its predicted molecular formula with high accuracy mdpi.com.

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) provides valuable structural information. While specific fragmentation data for 5-Tert-butyl-5-methylimidazolidine-2,4-dione is not extensively published, the fragmentation pattern can be predicted based on its structure. Common fragmentation pathways would likely involve the loss of the bulky tert-butyl group as a stable carbocation, leading to a significant fragment ion. Other potential cleavages could occur within the imidazolidine-2,4-dione ring, such as the loss of isocyanate (HNCO) fragments, which is characteristic of the hydantoin core.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 5-Tert-butyl-5-methylimidazolidine-2,4-dione, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the protons of the methyl and tert-butyl groups. Due to the absence of adjacent protons, these would appear as sharp singlets. The two N-H protons of the hydantoin ring would typically appear as two separate broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would provide complementary information, identifying all eight carbon atoms in the molecule. Key signals would include two distinct resonances in the downfield region corresponding to the two carbonyl carbons (C2 and C4). The spectrum would also show a signal for the quaternary C5 carbon, along with signals for the carbons of the tert-butyl and methyl substituents. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Below is a table of predicted NMR chemical shifts based on the compound's structure and data from analogous hydantoin derivatives mdpi.comrsc.org.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| CH ₃ | ~1.5 | ~20-25 | Singlet in ¹H NMR. |

| C(C H₃)₃ | ~1.0 | ~25-30 (CH₃) | Singlet in ¹H NMR. |

| C (CH₃)₃ | N/A | ~35-40 | Quaternary carbon of the tert-butyl group. |

| C 5 | N/A | ~60-70 | Quaternary stereocenter. |

| NH (N1) | ~7.5-8.5 | N/A | Broad singlet, chemical shift is solvent-dependent. |

| NH (N3) | ~9.5-10.5 | N/A | Broad singlet, chemical shift is solvent-dependent. |

| C 2=O | N/A | ~155-160 | Carbonyl carbon (urea-like). |

| C 4=O | N/A | ~170-175 | Carbonyl carbon (amide-like). |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For 5-Tert-butyl-5-methylimidazolidine-2,4-dione, a COSY spectrum would be expected to show no cross-peaks, as the methyl and tert-butyl protons are isolated groups with no scalar coupling to other protons. This lack of correlation confirms their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as a correlation between the tert-butyl proton signal and the corresponding carbon signals of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. For this molecule, key HMBC correlations would be observed from the methyl protons to the C5 quaternary carbon and the C4 carbonyl carbon. Similarly, the tert-butyl protons would show correlations to the quaternary carbon of the tert-butyl group and the C5 stereocenter. These correlations are instrumental in confirming the attachment of the alkyl groups to the C5 position of the hydantoin ring.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

While solution-state NMR provides data on molecules in a solvated, dynamic state, solid-state NMR (ssNMR) offers insights into the structure and behavior of molecules in the solid phase. This technique is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of atoms in the crystal lattice. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can provide information on molecular conformation and packing in the solid state, complementing data obtained from X-ray diffraction.

X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. A successful single-crystal X-ray diffraction analysis of 5-Tert-butyl-5-methylimidazolidine-2,4-dione would provide precise data on bond lengths, bond angles, and torsional angles.

Crucially, as the C5 carbon is a stereocenter, the molecule is chiral. X-ray crystallography can determine the absolute stereochemistry of a single enantiomer, definitively assigning it as either (R) or (S). This technique also reveals how molecules are arranged in the crystal lattice, providing a detailed map of intermolecular interactions. For this compound, strong hydrogen bonds are expected between the N-H groups (donors) of one molecule and the carbonyl oxygen atoms (acceptors) of neighboring molecules, forming extended networks that stabilize the crystal structure nih.gov.

The table below shows representative crystal data for a similar compound, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, illustrating the type of information obtained from such an analysis nih.gov.

| Parameter | Value for 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione nih.gov |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.096 |

| b (Å) | 11.348 |

| c (Å) | 22.661 |

| Volume (ų) | 1824.7 |

| Z (molecules/unit cell) | 8 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The FTIR spectrum of 5-Tert-butyl-5-methylimidazolidine-2,4-dione is expected to be dominated by characteristic absorption bands. Strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl groups (C=O) would be prominent. Typically, the amide-like carbonyl at C4 absorbs at a lower wavenumber than the urea-like carbonyl at C2. The N-H stretching vibrations would appear as broad bands in the region of 3200-3400 cm⁻¹, with the broadening indicative of their involvement in hydrogen bonding. Aliphatic C-H stretching from the methyl and tert-butyl groups would also be visible near 2900-3000 cm⁻¹ mdpi.comnih.govrsc.org.

Raman spectroscopy provides complementary information. While C=O and N-H stretches are also Raman active, the non-polar C-C bonds of the alkyl framework would give rise to strong signals, which can be weak in the FTIR spectrum. Together, these techniques provide a comprehensive vibrational fingerprint of the molecule.

| Functional Group | Typical IR Absorption Range (cm⁻¹) nih.govrsc.org | Vibrational Mode |

| N-H | 3200 - 3450 | Stretching (H-bonded) |

| C-H | 2900 - 3000 | Aliphatic Stretching |

| C=O (C4) | 1710 - 1730 | Amide I Stretch |

| C=O (C2) | 1770 - 1790 | Urea Stretch |

| C-N | 1350 - 1450 | Stretching |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Given that 5-Tert-butyl-5-methylimidazolidine-2,4-dione is a chiral molecule, chiroptical techniques are essential for studying its stereochemical properties. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemistry of the molecule, particularly around its chromophores (in this case, the carbonyl groups). Enantiomers of the compound would produce mirror-image CD spectra, and the intensity of the signal is directly proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, ORD can be used to characterize enantiomers and determine the enantiomeric purity of a sample.

These techniques are indispensable for any study involving the synthesis or separation of the individual enantiomers of 5-Tert-butyl-5-methylimidazolidine-2,4-dione.

Theoretical and Computational Chemistry Studies on 5 Tert Butyl 5 Methylimidazolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to determining the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for geometry optimization.

For 5-Tert-butyl-5-methylimidazolidine-2,4-dione, a DFT approach, often using a functional like B3LYP with a basis set such as 6-31G*, would be employed to find the molecule's lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The results of such an optimization provide a detailed three-dimensional picture of the molecule. researchgate.netresearchgate.net Comparing the computationally derived structure with experimental data, if available from techniques like X-ray crystallography, serves as a crucial validation of the theoretical model. researchgate.net

Illustrative Data from a Hypothetical DFT Geometry Optimization: This interactive table shows the type of structural parameters that would be obtained from a DFT geometry optimization of 5-Tert-butyl-5-methylimidazolidine-2,4-dione.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C5 | C(tert-butyl) | - | ~1.55 Å |

| Bond Length | C5 | C(methyl) | - | ~1.53 Å |

| Bond Length | C4 | O | - | ~1.22 Å |

| Bond Length | N1 | H | - | ~1.01 Å |

| Bond Angle | N1 | C5 | N3 | ~108° |

| Bond Angle | C(methyl) | C5 | C(tert-butyl) | ~112° |

| Dihedral Angle | C4 | N3 | C5 | N1 |

Note: These values are illustrative examples of typical outputs from DFT calculations and are not based on published results for this specific molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties. These high-level calculations are often performed on geometries previously optimized with DFT to yield more precise predictions of ionization potentials, electron affinities, and reaction energies.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes. researchgate.netnih.gov An MD simulation of 5-Tert-butyl-5-methylimidazolidine-2,4-dione would typically involve placing the molecule in a simulated box filled with a chosen solvent, such as water, and calculating the forces between all atoms to predict their motion.

Such simulations are invaluable for:

Conformational Analysis: Observing the rotation of the bulky tert-butyl group and the flexibility of the imidazolidine-2,4-dione ring.

Solvent Effects: Studying how solvent molecules arrange around the solute and form hydrogen bonds with the N-H and C=O groups. researchgate.net This helps in understanding the molecule's solubility and how the solvent might influence its reactivity. The analysis of trajectories can reveal details about the hydration shell and the stability of solute-solvent interactions. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. For 5-Tert-butyl-5-methylimidazolidine-2,4-dione, this could be applied to study reactions such as N-H deprotonation, hydrolysis of the amide bonds, or electrophilic attack.

The process involves locating the transition state structure for a given reaction step and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. This approach can distinguish between different possible mechanisms by identifying the most energetically favorable pathway. mdpi.com

Prediction of Spectroscopic Parameters via Computational Modeling

Quantum chemical methods can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures. chemrxiv.org

NMR Spectroscopy: Calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. These predicted values, when compared to experimental spectra, can help assign specific signals to the correct atoms within the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an IR spectrum. Each calculated frequency is associated with a specific vibrational mode, such as the characteristic stretching of the C=O and N-H bonds. chemrxiv.org

Illustrative Data from a Hypothetical IR Frequency Calculation: This table presents examples of vibrational frequencies and their assignments that would be predicted for 5-Tert-butyl-5-methylimidazolidine-2,4-dione.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3300 | N-H stretch |

| ~2980 | C-H stretch (tert-butyl, methyl) |

| ~1780 | C=O stretch (asymmetric) |

| ~1710 | C=O stretch (symmetric) |

| ~1450 | C-H bend |

Note: These are representative values and not from specific published calculations on this molecule.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, govern how molecules recognize each other and pack in the solid state. mdpi.com For 5-Tert-butyl-5-methylimidazolidine-2,4-dione, the primary intermolecular interaction is expected to be hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen (C=O) of a neighboring molecule.

Computational tools can be used to:

Model Dimers and Clusters: The geometry and binding energy of a dimer or larger cluster of molecules can be calculated to quantify the strength of the intermolecular interactions.

Analyze Crystal Packing: By simulating a crystal lattice, it is possible to predict the packing arrangement and calculate the lattice energy. Hirshfeld surface analysis is a common technique used to visualize and quantify the different types of intermolecular contacts within a crystal. mdpi.com

Structure Activity Relationship Sar and Molecular Recognition Studies of 5 Tert Butyl 5 Methylimidazolidine 2,4 Dione and Its Derivatives

Elucidation of Structural Elements Critical for Molecular Recognition.

The molecular architecture of 5-tert-butyl-5-methylimidazolidine-2,4-dione and its analogs presents several key features that are instrumental in molecular recognition. The hydantoin (B18101) ring itself, with its two carbonyl groups and two nitrogen atoms, provides a rigid framework rich in hydrogen bond donors and acceptors. researchgate.net These functional groups are pivotal for establishing specific interactions with biological macromolecules.

Furthermore, the N-1 and N-3 positions of the imidazolidine-2,4-dione ring can also be substituted, offering additional points for molecular diversification and interaction. While the parent compound is unsubstituted at these positions, derivatives with N-alkylation or N-arylation can exhibit profoundly different recognition properties. nih.gov These substitutions can modulate the electronic properties of the hydantoin ring and introduce new pharmacophoric features.

A summary of key structural elements and their roles in molecular recognition is presented in the table below.

| Structural Element | Role in Molecular Recognition |

| Imidazolidine-2,4-dione Core | Rigid scaffold, provides hydrogen bond donors and acceptors. |

| C-5 Quaternary Carbon | Creates a specific three-dimensional orientation of substituents. |

| C-5 Tert-butyl Group | Introduces significant steric bulk, influences lipophilicity. |

| C-5 Methyl Group | Contributes to the overall steric profile and lipophilicity. |

| N-1 and N-3 Positions | Potential sites for substitution to modulate properties and introduce new interaction points. |

Impact of Substituent Variation at the C-5 Position on Imidazolidine-2,4-dione Scaffold Properties.

The properties of the imidazolidine-2,4-dione scaffold are highly sensitive to the nature of the substituents at the C-5 position. The introduction of a tert-butyl and a methyl group at this position imparts specific physicochemical characteristics to the molecule. The tert-butyl group, with its large, non-polar nature, significantly increases the lipophilicity of the molecule. rsc.org This can have a profound impact on its solubility, membrane permeability, and hydrophobic interactions with a binding partner.

The following table illustrates the general impact of varying C-5 substituents on the properties of the imidazolidine-2,4-dione scaffold.

| C-5 Substituent | Impact on Lipophilicity | Impact on Steric Hindrance |

| Tert-butyl | High | High |

| Methyl | Low | Low |

| Phenyl | Moderate | Moderate |

| Hydrogen | Very Low | Very Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com For imidazolidine-2,4-dione derivatives, QSAR studies have been instrumental in understanding the structural requirements for their activity and in guiding the design of new, more potent analogs. nih.govresearchgate.net

These models typically employ a range of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. mdpi.com For a series of 5,5-disubstituted imidazolidine-2,4-diones, relevant descriptors would include parameters that describe the size and shape of the C-5 substituents (e.g., molar refractivity, van der Waals volume), their lipophilicity (e.g., logP), and electronic effects (e.g., Hammett constants). nih.gov

Commonly used QSAR methodologies include:

Multiple Linear Regression (MLR): This method aims to find a linear relationship between the biological activity and a set of molecular descriptors. researchgate.net

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN): A non-linear modeling technique that can capture more complex relationships between structure and activity. researchgate.net

A hypothetical QSAR equation for a series of imidazolidine-2,4-dione derivatives might take the following form:

pIC50 = c0 + c1logP + c2MR + c3*σ

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, MR is molar refractivity (a measure of size), and σ is a descriptor of electronic effects. The coefficients (c0, c1, c2, c3) are determined by fitting the equation to experimental data.

The insights gained from QSAR models can be used to predict the activity of novel, unsynthesized compounds and to prioritize synthetic efforts towards molecules with the most promising profiles. nih.gov

Ligand-Protein Interaction Modeling for Understanding Binding Modalities (without specific biological outcomes).

To understand how 5-tert-butyl-5-methylimidazolidine-2,4-dione and its derivatives interact with their protein targets at a molecular level, computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed. nih.gov These methods provide valuable insights into the binding modalities of a ligand within a protein's active site, without necessarily predicting the ultimate biological effect.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding affinity. For 5-tert-butyl-5-methylimidazolidine-2,4-dione, docking studies would aim to identify key interactions such as:

Hydrogen bonds between the N-H and C=O groups of the hydantoin ring and polar residues in the binding site.

Hydrophobic interactions between the tert-butyl and methyl groups and non-polar residues.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the protein. MD simulations can reveal:

The stability of the predicted binding pose.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein upon ligand binding.

These modeling approaches are crucial for rational drug design, as they allow for the in-silico evaluation of novel derivatives and the identification of modifications that could enhance binding affinity and selectivity. rsc.org

Stereochemical Influences on Molecular Recognition and Reactivity.

When the two substituents at the C-5 position of the imidazolidine-2,4-dione ring are different, as is the case with 5-tert-butyl-5-methylimidazolidine-2,4-dione, the C-5 carbon becomes a chiral center. nih.gov This introduces the possibility of stereoisomers (enantiomers), which can have profound implications for molecular recognition and reactivity. nih.gov

The three-dimensional arrangement of the tert-butyl and methyl groups in space is critical for how the molecule interacts with a chiral environment, such as the binding site of a protein. nih.gov It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may bind with high affinity to a receptor, while the other may have little to no affinity or may even interact with a different target altogether.

The influence of stereochemistry at the C-5 position is a key consideration in the synthesis and evaluation of hydantoin derivatives. acs.org Chiral separation techniques or asymmetric synthesis methods are often employed to obtain enantiomerically pure compounds, allowing for the individual assessment of their biological properties. nih.gov The differential interaction of enantiomers with a protein target can be rationalized by considering the specific steric and electronic complementarity between each stereoisomer and the chiral binding pocket.

The table below summarizes the potential stereochemical influences on the properties of 5-tert-butyl-5-methylimidazolidine-2,4-dione.

| Property | Influence of Stereochemistry |

| Molecular Recognition | Enantiomers can exhibit different binding affinities and selectivities for a chiral protein target. |

| Reactivity | The stereochemistry can influence the rate and outcome of reactions involving the chiral center. |

| Conformational Preferences | The spatial arrangement of the C-5 substituents can affect the overall conformation of the molecule. |

Advanced Applications and Utilization of 5 Tert Butyl 5 Methylimidazolidine 2,4 Dione in Organic Synthesis and Materials Science

Role as a Synthetic Building Block in Complex Molecule Synthesis

There is no available scientific literature detailing the use of 5-Tert-butyl-5-methylimidazolidine-2,4-dione as a specific building block in the synthesis of complex molecules. General hydantoin (B18101) structures are utilized in organic synthesis, but specific examples and research findings for this particular compound are absent.

Incorporation into Polymer Architectures and Material Development

There is no research available that describes the incorporation of 5-Tert-butyl-5-methylimidazolidine-2,4-dione into polymer chains or its use in the development of new materials.

Utility in Multi-Component Reactions (MCRs)

While multi-component reactions are a common method for synthesizing the hydantoin core structure, there is no specific information available on the use of pre-synthesized 5-Tert-butyl-5-methylimidazolidine-2,4-dione as a reactant or component within subsequent multi-component reactions.

Design and Synthesis of Advanced Functional Materials Featuring the Imidazolidine-2,4-dione Core

No publications were found that focus on the design and synthesis of advanced functional materials specifically featuring the 5-Tert-butyl-5-methylimidazolidine-2,4-dione core.

Environmental Dynamics and Degradation Pathways of Imidazolidine 2,4 Diones

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Environments

Direct photolysis of organic compounds occurs when they absorb light in the ultraviolet or visible spectrum, leading to their decomposition. For 5-Tert-butyl-5-methylimidazolidine-2,4-dione, its potential for photolytic degradation would depend on its absorption spectrum.

Studies on the related compound 5,5-dimethylhydantoin (B190458) have shown it to be stable to photolysis. In a study submitted to the U.S. Environmental Protection Agency, 5,5-dimethylhydantoin was stable after 30 days of exposure to a Xenon lamp, with 97.0-104% of the parent compound recovered epa.gov. This suggests that the imidazolidine-2,4-dione ring itself may not be highly susceptible to direct photodegradation.

The tert-butyl group is generally resistant to photolytic cleavage. Therefore, it is plausible that 5-Tert-butyl-5-methylimidazolidine-2,4-dione would also exhibit high stability towards direct photolysis in aqueous environments.

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with photochemically-produced hydroxyl radicals (•OH). The rate of this reaction for 5-Tert-butyl-5-methylimidazolidine-2,4-dione has not been experimentally determined. However, for 5,5-dimethylhydantoin, the estimated atmospheric half-life due to reaction with hydroxyl radicals is about 5 days nih.gov. The presence of the tert-butyl group in 5-Tert-butyl-5-methylimidazolidine-2,4-dione might slightly alter this rate, but it is expected to be susceptible to atmospheric oxidation by hydroxyl radicals.

Table 1: Photolytic Stability of Related Hydantoin (B18101) Compounds

| Compound | Conditions | Half-life | Reference |

| 5,5-dimethylhydantoin | Aqueous solution, Xenon lamp, 30 days | Stable | epa.gov |

| 5,5-dimethylhydantoin | Atmospheric (estimated vs. •OH) | ~5 days | nih.gov |

This table is based on data for a structurally similar compound and is intended to be illustrative of the potential behavior of 5-Tert-butyl-5-methylimidazolidine-2,4-dione.

Biological Degradation Pathways by Microbial Systems

The biodegradability of 5-Tert-butyl-5-methylimidazolidine-2,4-dione in microbial systems is a critical aspect of its environmental fate. The steric hindrance provided by the bulky tert-butyl group is known to enhance the stability of compounds, which could make it more resistant to microbial attack compared to less substituted hydantoins nih.gov.

Studies on 5,5-dimethylhydantoin show variable results regarding its biodegradability. One study indicated that it degrades very slowly in soil under both aerobic and anaerobic conditions, with a half-life of over a year epa.gov. In contrast, another study reported that 5,5-dimethylhydantoin, when introduced to an acclimated activated sludge system, was 94% degraded in 19 days, with a half-life of 5 days nih.gov. This suggests that under specific conditions with adapted microbial populations, degradation is possible.

The microbial degradation of hydantoins typically proceeds via enzymatic hydrolysis of the cyclic amide bonds. This opens the imidazolidine ring to form N-carbamoyl amino acids, which can be further metabolized. The presence of bulky substituents at the C5 position, such as the tert-butyl group, could sterically hinder the approach of these hydrolytic enzymes, thus slowing down the degradation rate.

Table 2: Biodegradation Data for 5,5-dimethylhydantoin

| System | Conditions | Degradation | Half-life | Reference |

| Aerobic Soil | Sandy loam soil | Very slow | > 1 year | epa.gov |

| Anaerobic Aquatic | Flooded sandy loam soil | Very slow | > 1 year | epa.gov |

| Acclimated Activated Sludge | 14-day acclimation | 94% in 19 days | 5 days | nih.gov |

| Standard DOC Test | Sewage inoculum | Not readily biodegradable | 194 days | nih.gov |

This data for 5,5-dimethylhydantoin highlights the variability in biodegradation potential depending on environmental conditions and microbial communities. The degradation of 5-Tert-butyl-5-methylimidazolidine-2,4-dione is expected to be slower due to increased steric hindrance.

Hydrolytic Stability and Formation of Degradation Products

The hydrolytic stability of 5-Tert-butyl-5-methylimidazolidine-2,4-dione is a key factor in its persistence in aqueous environments. Data for the closely related 5,5-dimethylhydantoin shows that it is stable to hydrolysis in sterile aqueous solutions at pH 5, 7, and 9 over a 30-day period epa.gov. This suggests that the hydantoin ring is generally resistant to abiotic hydrolysis under environmentally relevant pH conditions.

The bulky tert-butyl group is expected to further enhance the hydrolytic stability of the molecule. Hydrolysis of the imidazolidine-2,4-dione ring, when it occurs, typically involves the cleavage of one of the amide bonds to form a hydantoic acid derivative. In the case of 5-Tert-butyl-5-methylimidazolidine-2,4-dione, this would lead to the formation of 2-(carbamoylamino)-2-methyl-3,3-dimethylbutanoic acid. However, given the high stability of the hydantoin ring, this process is likely to be very slow under normal environmental conditions.

Studies on other substituted hydantoins have shown that hydrolysis can be facilitated under more extreme pH conditions (strongly acidic or alkaline) and at elevated temperatures. For instance, the alkaline hydrolysis of 3-arylimidazolidine-2,4-diones has been studied, demonstrating a first-order dependence on hydroxide (B78521) ion concentration rsc.org.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). These processes are often effective for the degradation of persistent organic pollutants that are resistant to other forms of degradation.

While no specific studies on the degradation of 5-Tert-butyl-5-methylimidazolidine-2,4-dione by AOPs have been identified, the general principles of AOPs suggest that this compound would be susceptible to degradation by these methods. The hydroxyl radical is a powerful, non-selective oxidizing agent that can attack a wide range of organic molecules.

The degradation of other tert-butyl substituted compounds by AOPs has been demonstrated. For example, 4-tert-butylphenol has been effectively degraded using photocatalytic AOPs mdpi.commdpi.com. The reaction mechanism in AOPs would likely involve the abstraction of a hydrogen atom from the alkyl groups or addition of a hydroxyl radical to the heterocyclic ring, leading to ring-opening and subsequent mineralization to carbon dioxide, water, and inorganic nitrogen species.

Common AOPs that could potentially be used for the remediation of water contaminated with 5-Tert-butyl-5-methylimidazolidine-2,4-dione include:

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

Ozonation: Ozone can directly react with the compound or decompose in water to form hydroxyl radicals.

Fenton and Photo-Fenton processes: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals.

Photocatalysis (e.g., TiO₂/UV): A semiconductor catalyst is activated by UV light to produce electron-hole pairs, which then generate reactive oxygen species.

Table 3: Potential AOPs for the Degradation of 5-Tert-butyl-5-methylimidazolidine-2,4-dione

| AOP Method | Oxidizing Species | Potential Effectiveness |

| UV/H₂O₂ | •OH | High |

| Ozonation | O₃, •OH | High |

| Fenton/Photo-Fenton | •OH | High |

| Photocatalysis (e.g., TiO₂) | •OH, O₂•⁻, h⁺ | High |

This table is based on the general effectiveness of AOPs for persistent organic pollutants and is not based on specific experimental data for 5-Tert-butyl-5-methylimidazolidine-2,4-dione.

Concluding Perspectives and Future Research Directions

Synthesis and Functionalization

Future research into the synthesis of 5-tert-butyl-5-methylimidazolidine-2,4-dione should focus on optimizing existing methods and exploring novel synthetic pathways. The Bucherer-Bergs reaction, a cornerstone in the synthesis of 5,5-disubstituted hydantoins, is the most probable route for the preparation of this compound from pinacolone (B1678379) (3,3-dimethyl-2-butanone), a cyanide source (like potassium cyanide), and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org Investigations into reaction conditions, such as temperature, pressure, and solvent systems, could significantly enhance reaction yields and purity. wikipedia.org The use of ultrasonication has been shown to improve the efficiency of the Bucherer-Bergs reaction for other 5,5-disubstituted hydantoins by potentially reducing reaction times and improving yields. wikipedia.org

Further research should also explore the functionalization of the 5-tert-butyl-5-methylimidazolidine-2,4-dione scaffold. The hydantoin (B18101) ring possesses two secondary amine groups at positions N1 and N3, which are amenable to substitution. Selective N-alkylation, a common modification for hydantoins, could be investigated to produce a library of derivatives. researchgate.net Studies on related hydantoins have demonstrated that the N3 position is generally more susceptible to alkylation due to the higher acidity of its proton. researchgate.netmdpi.com However, specific conditions employing potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in solvents such as tetrahydrofuran (B95107) (THF) have been shown to favor N1-alkylation. researchgate.netmdpi.com A systematic study of various alkylating agents and reaction conditions would be crucial to control the regioselectivity of these reactions for 5-tert-butyl-5-methylimidazolidine-2,4-dione.

Moreover, the synthesis of halogenated derivatives, such as 1,3-dihalo-5-tert-butyl-5-methylimidazolidine-2,4-diones, could be a promising area of research. Compounds like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) are valuable reagents in organic synthesis, and the tert-butyl analogue could offer unique reactivity or selectivity. organic-chemistry.org

Table 1: Potential Synthetic and Functionalization Strategies for 5-Tert-butyl-5-methylimidazolidine-2,4-dione

| Strategy | Reagents and Conditions | Potential Outcome |

| Synthesis | ||

| Bucherer-Bergs Reaction | Pinacolone, KCN, (NH₄)₂CO₃, H₂O/EtOH, heat | 5-Tert-butyl-5-methylimidazolidine-2,4-dione |

| Functionalization | ||

| N3-Alkylation | 5-Tert-butyl-5-methylimidazolidine-2,4-dione, Alkyl halide, Base (e.g., NaH) | 3-Alkyl-5-tert-butyl-5-methylimidazolidine-2,4-dione |

| N1-Alkylation | 5-Tert-butyl-5-methylimidazolidine-2,4-dione, Alkyl halide, Potassium base (e.g., tBuOK) | 1-Alkyl-5-tert-butyl-5-methylimidazolidine-2,4-dione |

| N,N'-Dihalogenation | 5-Tert-butyl-5-methylimidazolidine-2,4-dione, Halogenating agent | 1,3-Dihalo-5-tert-butyl-5-methylimidazolidine-2,4-dione |

Mechanistic Chemical Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of 5-tert-butyl-5-methylimidazolidine-2,4-dione is essential for its strategic application. The mechanism of the Bucherer-Bergs reaction, while generally understood, could be investigated in the context of the sterically demanding pinacolone. The initial formation of a cyanohydrin, followed by reaction with ammonia (B1221849) to form an aminonitrile, and subsequent cyclization with carbon dioxide are the key proposed steps. alfa-chemistry.comwikipedia.org Kinetic studies could elucidate the rate-determining step and the influence of the bulky tert-butyl group on the reaction kinetics.

Furthermore, the stereochemistry of reactions involving the hydantoin ring is a critical area for future mechanistic studies. While 5-tert-butyl-5-methylimidazolidine-2,4-dione itself is achiral, the introduction of chiral centers during functionalization or in reactions with chiral reagents would necessitate a thorough stereochemical analysis. Studies on the Bucherer-Bergs reaction with cyclic ketones have shown that the stereochemical outcome can be influenced by the reaction conditions, leading to either the thermodynamically or kinetically controlled product. nih.govresearchgate.net Understanding these factors will be crucial for developing stereoselective syntheses of derivatives of 5-tert-butyl-5-methylimidazolidine-2,4-dione.

Integration of Computational and Experimental Methodologies

Computational modeling can also be used to predict the reactivity of the molecule, including the regioselectivity of N-alkylation and the stability of reaction intermediates. For example, calculating the relative energies of the N1 and N3 anions could help in predicting the most likely site of electrophilic attack. edu.krd Furthermore, theoretical calculations of spectroscopic data, such as NMR chemical shifts and vibrational frequencies, can be compared with experimental data to confirm the structure of newly synthesized derivatives.

Molecular docking studies, a key component of computer-aided drug design (CADD), could be used to explore the potential interactions of 5-tert-butyl-5-methylimidazolidine-2,4-dione and its derivatives with biological targets. nih.gov Although this article does not delve into biological activity, the principles of CADD are relevant for exploring novel chemical applications.

Table 2: Proposed Computational Studies on 5-Tert-butyl-5-methylimidazolidine-2,4-dione

| Computational Method | Area of Investigation | Expected Insights |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, and vibrational frequencies | Understanding of the compound's stability, reactivity, and spectroscopic properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions | Detailed analysis of the electronic characteristics of the hydantoin ring. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and dynamic behavior | Insights into the flexibility of the molecule and its interactions with solvents or other molecules. |

Exploration of Novel Chemical Applications

While the biological applications of hydantoins are extensive, future research should also focus on novel chemical applications of 5-tert-butyl-5-methylimidazolidine-2,4-dione and its derivatives. The unique steric and electronic properties conferred by the tert-butyl group may lead to applications in materials science, catalysis, and as synthetic intermediates.

The potential for this hydantoin to act as a ligand for metal catalysts could be explored. The nitrogen and oxygen atoms of the hydantoin ring can act as coordination sites, and the bulky tert-butyl group could influence the steric environment around a metal center, potentially leading to unique catalytic activity or selectivity.

Furthermore, derivatives of 5-tert-butyl-5-methylimidazolidine-2,4-dione could serve as valuable building blocks in organic synthesis. For instance, the hydantoin ring can be cleaved under certain conditions to yield α,α-disubstituted amino acids, which are important components in peptide and protein chemistry. The presence of the tert-butyl group would lead to the formation of a quaternary carbon center, a structural motif of interest in medicinal chemistry.

The development of polymeric materials incorporating the 5-tert-butyl-5-methylimidazolidine-2,4-dione moiety is another area for exploration. The hydrogen bonding capabilities of the hydantoin ring could be utilized to create polymers with specific structural and functional properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-tert-butyl-5-methylimidazolidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves cyclocondensation of tert-butyl-substituted precursors with carbonyl-containing reagents. For example, thiazolidinedione derivatives are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, followed by recrystallization . Optimization strategies include adjusting stoichiometry (e.g., molar ratios of oxocompounds to thiosemicarbazides) and reaction time (typically 2–6 hours). Purity (>95%) can be achieved through solvent selection (e.g., DMF-ethanol mixtures) and controlled cooling rates .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of 5-tert-butyl-5-methylimidazolidine-2,4-dione?

- Methodological Answer :

- NMR : Analyze and spectra for characteristic peaks, such as tert-butyl protons (δ ~1.3 ppm) and carbonyl carbons (δ ~170–175 ppm). Substituent effects on chemical shifts should be cross-referenced with PubChem data .

- IR : Confirm the presence of C=O (1650–1750 cm) and N-H (3200–3400 cm) stretches .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with imidazolidinedione cores .

Q. What are the key stability considerations for this compound under varying pH, temperature, and solvent conditions?

- Methodological Answer : Stability studies should include:

- pH : Test degradation in acidic (pH <3) and basic (pH >10) buffers via HPLC monitoring. Imidazolidinediones are prone to hydrolysis under strong acidic/basic conditions .

- Temperature : Accelerated stability testing at 40–60°C over 1–4 weeks to predict shelf life.

- Solvents : Assess solubility and stability in DMSO, ethanol, and aqueous solutions. Polar aprotic solvents (e.g., DMF) are preferred for long-term storage .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to predict transition states and optimize reaction pathways for derivative synthesis .

- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., kinases). Focus on substituent effects (tert-butyl for steric bulk, methyl for lipophilicity) .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties, guiding structural modifications .

Q. What experimental strategies resolve contradictions in reported biological activity data for imidazolidinedione derivatives?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) and assess cytotoxicity (MTT assay) to isolate target-specific effects .

- Meta-Analysis : Cross-reference data from PubChem, peer-reviewed journals, and standardized assays (e.g., NIH’s NCATS) to identify reproducibility issues .

Q. How can reaction engineering principles (e.g., membrane separation, continuous flow) improve scalability of imidazolidinedione synthesis?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration to recover catalysts (e.g., Pd/C) and reduce waste .

- Flow Chemistry : Optimize residence time and mixing efficiency in microreactors to enhance yield (>80%) and reduce byproducts .

- Process Control : Implement real-time monitoring (e.g., inline IR) for dynamic adjustment of reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.